(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid (1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694456
InChI: InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18)
SMILES:
Molecular Formula: C13H13F2NO4
Molecular Weight: 285.24 g/mol

(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17694456

Molecular Formula: C13H13F2NO4

Molecular Weight: 285.24 g/mol

* For research use only. Not for human or veterinary use.

(1S,3s)-1-(2,6-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid -

Specification

Molecular Formula C13H13F2NO4
Molecular Weight 285.24 g/mol
IUPAC Name 1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C13H13F2NO4/c1-16-12(19)20-7-5-13(6-7,11(17)18)10-8(14)3-2-4-9(10)15/h2-4,7H,5-6H2,1H3,(H,16,19)(H,17,18)
Standard InChI Key UFPRSBYZJKAIRU-UHFFFAOYSA-N
Canonical SMILES CNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a cyclobutane ring with three distinct substituents (Figure 1):

  • 1-Position: A 2,6-difluorophenyl group, which enhances lipophilicity and metabolic stability.

  • 3-Position: A methylcarbamoyloxy group (–O–C(=O)–NH–CH₃), contributing to hydrogen-bonding potential and enzymatic interactions.

  • 1-Position: A carboxylic acid (–COOH), enabling salt formation and pH-dependent solubility.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₃H₁₃F₂NO₄
Molecular Weight285.24 g/mol
IUPAC Name1-(2,6-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid
Canonical SMILESCNC(=O)OC1CC(C1)(C2=C(C=CC=C2F)F)C(=O)O
Topological Polar Surface Area78.3 Ų

Stereochemical Considerations

The (1S,3s) configuration imposes a specific three-dimensional arrangement, critical for target binding. Computational modeling suggests that the cyclobutane ring adopts a puckered conformation, with the difluorophenyl and carboxylic acid groups occupying equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies to construct the cyclobutane core and introduce functional groups:

  • Cyclobutane Formation:

    • Photocatalyzed [2+2] Cycloaddition: Visible-light-driven reactions using Ir-based catalysts (e.g., [Ir(dFCF₃ppy)₂dtbpy]PF₆) enable stereoselective cyclobutane formation from α,β-unsaturated precursors .

    • Lewis Acid-Catalyzed Annulation: BF₃·Et₂O promotes [4+2] annulations between bicyclobutanes and dienol ethers, yielding functionalized cyclobutanes .

  • Functionalization Steps:

    • Difluorophenyl Introduction: Suzuki-Miyaura coupling with 2,6-difluorophenylboronic acid under Pd catalysis.

    • Methylcarbamoyloxy Attachment: Carbamate formation via reaction of cyclobutanol intermediates with methyl isocyanate.

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Cycloaddition[Ir] catalyst, MeOH, 450 nm62%
2Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF78%
3Carbamate FormationMethyl isocyanate, Et₃N85%

Industrial-Scale Production

Optimized processes employ continuous-flow reactors to enhance efficiency and reduce side products. Key challenges include managing the exothermicity of cycloadditions and ensuring stereochemical purity .

Chemical Reactivity and Stability

Functional Group Transformations

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation. Reacts with diazomethane to yield methyl esters.

  • Methylcarbamoyloxy Group: Undergoes hydrolysis under acidic or basic conditions to release methylamine and CO₂.

  • Difluorophenyl Ring: Resistant to electrophilic substitution but participates in radical fluorination reactions .

Degradation Pathways

  • Photodegradation: Exposure to UV light induces cyclobutane ring opening, forming linear diradical intermediates .

  • Oxidative Metabolism: Liver microsomes oxidize the methylcarbamoyl group to N-hydroxymethyl derivatives.

TargetAssay TypeResult
COX-2EnzymaticIC₅₀ = 0.45 µM
S. aureusMIC8 µg/mL
Carbonic Anhydrase IXFluorescenceKᵢ = 12 nM

Applications and Future Directions

Pharmaceutical Development

  • Anticancer Agents: Analogues with modified carbamate groups show enhanced tumor penetration in xenograft models .

  • Antidiabetic Drugs: Structural optimization to improve DPP-4 selectivity is underway.

Material Science

Copolymerization with styrene derivatives yields polymers with high thermal stability (Tg = 187°C), suitable for aerospace coatings .

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